Kdm2B-IN-3

Description

Properties

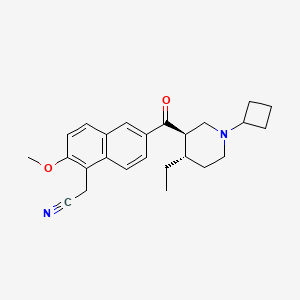

Molecular Formula |

C25H30N2O2 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

2-[6-[(3R,4S)-1-cyclobutyl-4-ethylpiperidine-3-carbonyl]-2-methoxynaphthalen-1-yl]acetonitrile |

InChI |

InChI=1S/C25H30N2O2/c1-3-17-12-14-27(20-5-4-6-20)16-23(17)25(28)19-7-9-21-18(15-19)8-10-24(29-2)22(21)11-13-26/h7-10,15,17,20,23H,3-6,11-12,14,16H2,1-2H3/t17-,23-/m0/s1 |

InChI Key |

IVYXIZSSLAKIFL-SBUREZEXSA-N |

Isomeric SMILES |

CC[C@H]1CCN(C[C@@H]1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4 |

Canonical SMILES |

CCC1CCN(CC1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Kdm2B-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of Kdm2B-IN-3, a potent inhibitor of the histone demethylase KDM2B. This compound, identified as compound 183c in patent WO2016112284A1, represents a significant advancement in the exploration of epigenetic modulators for therapeutic applications, particularly in oncology. This document details the background of KDM2B as a therapeutic target, the discovery of this compound, its quantitative inhibitory activity, and the experimental protocols utilized in its characterization. All data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Introduction: KDM2B as a Therapeutic Target

Lysine-specific demethylase 2B (KDM2B), also known as FBXL10 or JHDM1B, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1][2] It specifically removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3).[1][2] KDM2B plays a crucial role in various cellular processes, including the regulation of gene expression, cell proliferation, and differentiation.[1]

Elevated expression of KDM2B has been implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention. Inhibition of KDM2B can lead to the reactivation of tumor suppressor genes and induce cell death in cancer cells. The development of small molecule inhibitors targeting KDM2B is therefore a promising strategy in cancer therapy.

Discovery of this compound

This compound was discovered through a targeted drug discovery program aimed at identifying novel inhibitors of the KDM2B histone demethylase. The compound originates from the patent "WO2016112284A1," where it is listed as compound 183c.[3][4] The patent discloses a series of (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives as potent KDM2B inhibitors.

The discovery process likely involved the synthesis and screening of a library of related chemical entities against the KDM2B enzyme. This was followed by optimization of the lead compounds to improve potency and other pharmacological properties. This compound emerged from this process as a promising candidate for further investigation.

Chemical Structure

The chemical structure of this compound is provided below.

References

- 1. WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer - Google Patents [patents.google.com]

- 2. US6002008A - Substituted 3-cyano quinolines - Google Patents [patents.google.com]

- 3. US8450332B2 - LIMK2 inhibitors, compositions comprising them, and methods of their use - Google Patents [patents.google.com]

- 4. AU2010326130B2 - Enzymatic activity-based detection - Google Patents [patents.google.com]

A Technical Guide to the Histone Demethylase KDM2B and its Role in H3K36me2 Demethylation

Notice: Initial searches for a specific compound designated "Kdm2B-IN-3" did not yield any publicly available information. Therefore, this technical guide will focus on the well-documented histone demethylase KDM2B, its enzymatic activity on H3K36me2, and its broader role in cellular signaling and gene regulation, which appears to be the core interest of the intended audience.

Introduction to KDM2B (JHDM1B/FBXL10)

Lysine-specific demethylase 2B (KDM2B), also known as JHDM1B or FBXL10, is a key epigenetic regulator belonging to the JmjC domain-containing histone demethylase family.[1][2] It is a nuclear protein involved in various fundamental cellular processes, including cell proliferation, senescence, differentiation, and stem cell self-renewal.[1] KDM2B primarily targets di-methylated histone H3 at lysine 36 (H3K36me2) for demethylation, and has also been reported to demethylate H3K4me3 and H3K79me2/3.[1][3][4][5][6] Its activity is crucial for transcriptional repression, particularly at CpG islands.[2][3]

Structural Domains and Mechanism of Action

KDM2B possesses several functional domains that dictate its activity and recruitment to chromatin:

-

JmjC (Jumonji C) Domain: This N-terminal domain confers the catalytic activity for histone demethylation.[1]

-

CxxC Zinc Finger Domain: This domain specifically recognizes and binds to unmethylated CpG islands, thereby recruiting KDM2B to promoter regions of genes.[1][3]

-

PHD (Plant Homeodomain) Domain: The PHD domain of KDM2B can interact with H3K36me2 and H3K4me3 and also exhibits E3 ubiquitin ligase activity.[4]

-

F-box Domain and Leucine-Rich Repeats (LRRs): These C-terminal domains mediate protein-protein interactions, notably with components of the Polycomb Repressive Complex 1 (PRC1).[1][4]

The demethylation of H3K36me2 by the JmjC domain is an oxidative process that requires Fe(II) and α-ketoglutarate as cofactors. This enzymatic activity leads to the removal of methyl groups, which is generally associated with transcriptional repression when occurring at promoter regions.[3]

KDM2B in Cellular Signaling and Disease

KDM2B is implicated in the regulation of numerous signaling pathways, often with context-dependent roles in both normal development and disease, particularly cancer.

KDM2B-Regulated Signaling Pathways

KDM2B's influence extends to several key cancer-related signaling pathways:

-

PI3K/Akt/mTOR Pathway: KDM2B can activate this pathway, which is central to cell proliferation, growth, and survival.[1][7]

-

p53 Pathway: It has been shown to inhibit the p53 tumor suppressor pathway.[1][7]

-

Wnt/β-catenin Pathway: KDM2B can inhibit this pathway by inducing the degradation of β-catenin.[1][7]

-

FGF-2-KDM2B-EZH2 Pathway: Activation of this axis contributes to cell proliferation, migration, and angiogenesis.[1][7]

-

Hippo Signaling Pathway: KDM2B can transcriptionally regulate SAV1, a key component of the Hippo pathway, thereby promoting gastric cancer progression.[8]

-

TLR4/NF-κB p65 Axis: KDM2B has been shown to regulate inflammatory responses through this pathway in the context of myocardial ischemia-reperfusion injury.[9]

Below is a diagram illustrating the major signaling pathways modulated by KDM2B.

Caption: KDM2B's regulatory role in major cellular signaling pathways.

Quantitative Data Summary

While specific inhibitor data like IC50 values for "this compound" are unavailable, the existing literature provides qualitative and semi-quantitative data on KDM2B's function. The table below summarizes key molecular interactions and effects of KDM2B modulation.

| Target/Context | Effect of KDM2B Activity/Modulation | Cellular/Organismal Outcome | Reference |

| H3K36me2/H3K4me3 | Demethylation at promoter CpG islands. | Transcriptional repression. | [1][3] |

| p15Ink4b, p16Ink4a, p19Arf | Direct binding to promoters and repression via H3K36me2 demethylation. | Inhibition of cellular senescence, promotion of proliferation. | [1][10] |

| FAK and PI3K | Activation via phosphorylation. | Enhanced tumor cell migration. | [11] |

| Apoptosis-related genes | Repression of pro-apoptotic genes. | Resistance to TRAIL-induced apoptosis in GBM cells. | [12] |

| hPGCLCs | Repression of somatic genes. | Essential for human primordial germ cell-like cell specification. | [6] |

| PRC1 Complex | Recruitment to CpG islands of developmental genes. | Maintenance of embryonic stem cell pluripotency. | [2] |

Experimental Protocols for Studying KDM2B Activity

Investigating the H3K36me2 demethylase activity of KDM2B involves a combination of in vitro biochemical assays and cell-based analyses.

In Vitro Histone Demethylation Assay

Objective: To directly measure the demethylase activity of recombinant KDM2B on histone substrates.

Methodology:

-

Substrate Preparation: Histones can be used in various forms: purified core histones, reconstituted nucleosomes, or synthetic histone tail peptides with the H3K36me2 modification.

-

Enzyme Reaction:

-

Incubate recombinant purified KDM2B protein with the histone substrate in a demethylation buffer.

-

The buffer should contain essential cofactors: Fe(II) (e.g., as (NH₄)₂Fe(SO₄)₂·6H₂O), α-ketoglutarate, and a reducing agent like ascorbate.

-

Reactions are typically carried out at 37°C for 1-2 hours.

-

-

Detection of Demethylation:

-

Western Blotting: The reaction products are resolved by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against H3K36me2, H3K36me1, and total H3 (as a loading control). A decrease in the H3K36me2 signal and a potential increase in H3K36me1 indicate demethylase activity.

-

Mass Spectrometry: For precise identification of demethylation products.

-

Radioactive Assay: If using a ¹⁴C-labeled methyl group on the substrate, activity can be measured by the release of formaldehyde.[5]

-

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To identify the genomic loci where KDM2B binds and to assess its impact on H3K36me2 levels at these sites in vivo.

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to KDM2B or H3K36me2 overnight.

-

Immune Complex Capture: Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the complexes.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the precipitated DNA.

-

Analysis:

Below is a diagram outlining a typical experimental workflow to assess the impact of KDM2B on a target gene.

References

- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kdm2b maintains murine embryonic stem cell status by recruiting PRC1 complex to CpG islands of developmental genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alternative isoforms of KDM2A and KDM2B lysine demethylases negatively regulate canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KDM2A/B lysine demethylases and their alternative isoforms in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. The histone demethylase KDM2B regulates human primordial germ cell-like cells specification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel KDM2B/SAV1 Signaling Pathway Promotes the Progression of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Histone demethylase KDM2B promotes triple negative breast cancer proliferation by suppressing p15INK4B, p16INK4A, and p57KIP2 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The histone demethylase KDM2B activates FAK and PI3K that control tumor cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KDM2B, an H3K36-specific demethylase, regulates apoptotic response of GBM cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI - Histone demethylase KDM2B regulates lineage commitment in normal and malignant hematopoiesis [jci.org]

The Dual Role of KDM2B in Cellular Proliferation and Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 2B (KDM2B), also known as JHDM1B or FBXL10, is a histone demethylase that plays a pivotal role in regulating fundamental cellular processes, including proliferation and senescence. As a member of the JmjC domain-containing family of proteins, KDM2B specifically removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3). This epigenetic modification alters chromatin structure and gene expression, thereby influencing cell fate decisions.

Dysregulation of KDM2B has been implicated in various cancers, where it can function as either an oncogene or a tumor suppressor depending on the cellular context. Its ability to modulate the expression of key cell cycle regulators and senescence-associated genes makes it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the function of KDM2B in cellular proliferation and senescence, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of KDM2B modulation on cellular proliferation, senescence, and the expression of key regulatory proteins.

Table 1: Effect of KDM2B Knockdown on Cellular Proliferation

| Cell Line | Assay | Outcome | Quantitative Change | Reference |

| Triple Negative Breast Cancer (TNBC) | CCK-8 Assay | Decreased cell viability | Statistically significant reduction in absorbance at 450 nm | [1] |

| Colorectal Cancer (HT-29, DLD-1) | CCK-8 Assay | Decreased cell viability | Statistically significant reduction in absorbance at 450 nm | [2] |

| Lung Squamous Cell Carcinoma | MTT Assay | Decreased cell viability | Statistically significant reduction in cell viability | [3] |

| Colorectal Cancer (HT-29, DLD-1) | Colony Formation | Reduced colony formation | Statistically significant reduction in the number of colonies | [2] |

| Lung Squamous Cell Carcinoma | Colony Formation | Reduced colony formation | Statistically significant reduction in colony forming ability | [3] |

Table 2: Effect of KDM2B Knockdown on Cellular Senescence

| Cell Line | Assay | Outcome | Quantitative Change | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | SA-β-gal Staining | Increased senescence | Marked increase in the number of SA-β-gal positive cells | [4] |

Table 3: Effect of KDM2B Modulation on the Expression of Cell Cycle and Senescence Regulators

| Target Gene/Protein | KDM2B Modulation | Cell Line | Method | Quantitative Change | Reference |

| p15INK4B | Knockdown | TNBC | Western Blot | Significant increase in protein levels | [1] |

| p15INK4B | Knockdown | MEFs | Western Blot | Marked upregulation of protein levels | [4] |

| p16INK4A | Knockdown | TNBC | Western Blot | Significant increase in protein levels | [1] |

| p16INK4A | Knockdown | MEFs | Western Blot | Marked upregulation of protein levels | [4] |

| p57KIP2 | Knockdown | TNBC | Western Blot | Significant increase in protein levels | [1] |

| EZH2 | Knockdown | Ovarian Cancer | RT-qPCR | 32.65% - 42.31% decrease in mRNA levels | [5] |

| EZH2 | Knockdown | Colorectal Cancer | Western Blot | Significant decrease in protein levels | [6] |

| Cyclin D1 | Knockdown | Colorectal Cancer | Western Blot | Significant decrease in protein levels | [2] |

| p21 | Knockdown | Colorectal Cancer | Western Blot | Significant increase in protein levels | [2] |

| p27 | Knockdown | Colorectal Cancer | Western Blot | Significant increase in protein levels | [2] |

Signaling Pathways

KDM2B exerts its effects on proliferation and senescence by modulating several key signaling pathways.

KDM2B in the Regulation of the INK4a/Arf Locus

KDM2B directly binds to the promoter of the CDKN2A (INK4a/Arf) and CDKN2B (INK4b) loci, which encode for the tumor suppressors p16INK4a, p19Arf (p14ARF in humans), and p15INK4b. By demethylating H3K36me2, KDM2B represses the transcription of these genes, leading to decreased levels of the corresponding proteins. These proteins are critical inhibitors of cyclin-dependent kinases (CDKs) 4 and 6, and their downregulation by KDM2B promotes cell cycle progression from G1 to S phase.

KDM2B and the PI3K/Akt/mTOR Pathway

KDM2B can activate the PI3K/Akt/mTOR pathway, a central signaling cascade that promotes cell growth, proliferation, and survival. The exact mechanism of this activation is still under investigation but may involve the regulation of upstream signaling components or the direct modulation of pathway members.

KDM2B and EZH2 Interplay

KDM2B and Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), exhibit a complex interplay. KDM2B can positively regulate the expression of EZH2. Both proteins are often co-expressed and cooperate to repress tumor suppressor genes, thereby promoting proliferation and inhibiting senescence.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Chromatin Immunoprecipitation (ChIP)

This protocol describes a typical ChIP assay to investigate the binding of KDM2B to specific genomic regions.

Materials:

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

-

Anti-KDM2B antibody (ChIP-grade)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin with an anti-KDM2B antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution: Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR with primers specific to target gene promoters or by next-generation sequencing (ChIP-seq).

Western Blotting

This protocol outlines the procedure for detecting the protein levels of KDM2B and its downstream targets.

Materials:

-

RIPA buffer with protease inhibitors

-

Bradford reagent

-

Bovine Serum Albumin (BSA) standards

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-KDM2B, anti-p16, anti-EZH2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using the Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is used to detect senescent cells, which exhibit increased β-galactosidase activity at pH 6.0.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Knockdown of lysine (K)-specific demethylase 2B KDM2B inhibits glycolysis and induces autophagy in lung squamous cell carcinoma cells by regulating the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The H3K36 demethylase Jhdm1b/Kdm2b regulates cell proliferation and senescence through p15Ink4b - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone demethylase KDM2B upregulates histone methyltransferase EZH2 expression and contributes to the progression of ovarian cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of KDM2B and EZH2 in Regulating the Stemness in Colorectal Cancer Through the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of KDM2B Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 2B (KDM2B), also known as FBXL10, is a histone demethylase that plays a critical role in various cellular processes, including cell proliferation, differentiation, senescence, and apoptosis.[1] Overexpression of KDM2B has been implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of KDM2B inhibition, summarizing key preclinical data, outlining relevant experimental protocols, and visualizing the complex signaling pathways involved.

Introduction to KDM2B

KDM2B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3), and has also been identified as a histone H3 lysine 79 (H3K79) demethylase.[1][2] This enzymatic activity allows KDM2B to regulate gene expression, thereby influencing a wide array of cellular functions.

Upregulation of KDM2B has been observed in various malignancies, including lung squamous cell carcinoma, glioblastoma, breast cancer, and leukemia.[1][3] Its oncogenic roles are multifaceted, involving the promotion of cell cycle progression, inhibition of apoptosis, and maintenance of cancer stem cell self-renewal.[1] Consequently, the inhibition of KDM2B has emerged as a promising strategy for cancer therapy.

KDM2B in Signaling Pathways

KDM2B is a key regulator of several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of KDM2B inhibitors.

PI3K/Akt/mTOR Pathway

KDM2B has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1][4] This pathway is a central regulator of cell growth, proliferation, and survival. Knockdown of KDM2B in lung squamous cell carcinoma cells leads to the inhibition of the PI3K/Akt/mTOR signaling cascade.[1]

Wnt/β-catenin Pathway

The role of KDM2B in the Wnt/β-catenin pathway is complex and appears to be context-dependent. Some studies suggest that KDM2B can inhibit the Wnt/β-catenin signaling pathway by inducing the degradation of β-catenin.[1][4] However, alternative isoforms of KDM2B have been shown to negatively regulate this pathway by binding to the promoters of Wnt target genes.[5]

p53 Pathway

KDM2B has been reported to inhibit the p53 tumor suppressor pathway, further contributing to its oncogenic potential.[4] By suppressing p53, KDM2B can facilitate uncontrolled cell proliferation and evasion of apoptosis.

Therapeutic Potential of KDM2B Inhibition

The central role of KDM2B in promoting cancer progression makes its inhibition a compelling therapeutic strategy. Preclinical studies have demonstrated that targeting KDM2B can lead to significant anti-tumor effects.

Effects of KDM2B Inhibition on Cancer Cells

-

Reduced Cell Proliferation and Viability: Knockdown of KDM2B has been shown to significantly reduce cell viability and the colony-forming ability of cancer cells.[1]

-

Induction of Apoptosis: Inhibition of KDM2B can induce apoptosis in cancer cells. For instance, silencing KDM2B in glioblastoma cells sensitizes them to TRAIL-induced apoptosis.[6]

-

Inhibition of Migration and Invasion: Targeting KDM2B can suppress the migratory and invasive potential of cancer cells.

-

Cell Cycle Arrest: Silencing of KDM2B can lead to cell cycle arrest, typically at the G0/G1 phase.[3]

-

Metabolic Reprogramming: KDM2B inhibition can affect cancer cell metabolism. For example, KDM2B knockdown in lung squamous cell carcinoma cells inhibits glycolysis by reducing the expression of key glycolytic enzymes like LDHA and GLUT1.[1]

KDM2B Inhibitors

While the development of specific KDM2B inhibitors is still in its early stages, several small molecules have been identified that target KDM2B and other histone demethylases.

| Inhibitor | Target(s) | IC50 | Reference |

| KDM2B-IN-4 | KDM2B | 1.12 nM | [7] |

| GSK-J4 | KDM6A/B | - | [8] |

| Compound (S,S)-6 | KDM2A/7A | - | [9] |

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. GSK-J4 has been used in preclinical studies to inhibit KDM2B activity, demonstrating its potential as a tool compound.[8]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function and inhibition of KDM2B.

siRNA-mediated Knockdown of KDM2B

This protocol is for the transient silencing of KDM2B expression in cultured cells.

Materials:

-

siRNA targeting KDM2B (and non-targeting control siRNA)

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

-

Appropriate cell culture medium

Procedure:

-

Seed cells in 6-well plates to achieve 60-80% confluency at the time of transfection.[10]

-

For each well, dilute KDM2B siRNA (or control siRNA) in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.[10]

-

Add the siRNA-lipid complex to the cells.

-

Incubate the cells for 24-72 hours before proceeding with downstream analysis.

Western Blotting for KDM2B

This protocol is for detecting KDM2B protein levels in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against KDM2B

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-KDM2B antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP)

This protocol is for identifying the genomic regions occupied by KDM2B.

Materials:

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Anti-KDM2B antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR primers for target gene promoters

Procedure:

-

Cross-link proteins to DNA with formaldehyde in living cells.

-

Lyse cells and isolate nuclei.

-

Shear chromatin into small fragments.

-

Immunoprecipitate KDM2B-DNA complexes using a specific antibody.

-

Reverse the cross-links and purify the co-precipitated DNA.

-

Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of KDM2B inhibition on cell viability.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and treat with a KDM2B inhibitor or vehicle control.

-

After the desired incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C.[4]

-

Add solubilization solution to dissolve the formazan crystals.[4]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

Future Directions and Clinical Outlook

The inhibition of KDM2B represents a promising avenue for cancer therapy. While the development of highly specific and potent KDM2B inhibitors is ongoing, the preclinical data strongly support its potential as a therapeutic target. As of late 2025, there are no publicly disclosed clinical trials specifically targeting KDM2B. However, inhibitors of other histone demethylases, such as KDM1A, are currently in clinical trials for various cancers.[9] The advancement of these related compounds may pave the way for the clinical development of KDM2B inhibitors in the near future.

Future research should focus on:

-

Developing novel, highly selective KDM2B inhibitors.

-

Elucidating the precise mechanisms by which KDM2B contributes to tumorigenesis in different cancer types.

-

Identifying predictive biomarkers to select patients who are most likely to respond to KDM2B-targeted therapies.

-

Investigating the potential of combination therapies, where KDM2B inhibitors are used in conjunction with existing chemotherapeutic agents or other targeted therapies.

References

- 1. Knockdown of lysine (K)-specific demethylase 2B KDM2B inhibits glycolysis and induces autophagy in lung squamous cell carcinoma cells by regulating the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. Protocol: Chromatin immunoprecipitation (ChIP) methodology to investigate histone modifications in two model diatom species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. rockland.com [rockland.com]

- 6. scholar.harvard.edu [scholar.harvard.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. KDM2B promotes cell viability by enhancing DNA damage response in canine hemangiosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

The Linchpin: KDM2B's Pivotal Role in Targeting Polycomb Repressive Complex 1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polycomb Repressive Complex 1 (PRC1), a key regulator of gene silencing and cellular differentiation, relies on precise targeting to specific genomic loci to exert its function. A growing body of evidence has identified the histone demethylase KDM2B (also known as FBXL10) as a critical factor in guiding a variant PRC1 complex to chromatin. This technical guide delves into the core mechanisms of KDM2B-mediated PRC1 recruitment, its composition, downstream effects on histone modifications, and the experimental methodologies used to elucidate these processes. Through a detailed examination of quantitative data, experimental protocols, and signaling pathways, this document provides a comprehensive resource for professionals in the fields of molecular biology, epigenetics, and drug development.

Introduction: The Enigma of PRC1 Targeting

The Polycomb group (PcG) proteins are essential epigenetic silencers that play crucial roles in maintaining cell identity, embryonic development, and stem cell pluripotency. They form two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and PRC2. While PRC2 is primarily responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), PRC1 catalyzes the mono-ubiquitylation of histone H2A at lysine 119 (H2AK119ub1), a mark associated with transcriptional repression.[1][2] A fundamental question in the field has been how these complexes are specifically recruited to their target genes. While the canonical model involves the recognition of H3K27me3 by components of the PRC1 complex, an alternative, H3K27me3-independent mechanism has been uncovered, with KDM2B at its heart.

KDM2B: A Bridge Between DNA and PRC1

KDM2B serves as a direct link between the DNA sequence and the PRC1 machinery. This function is primarily mediated by its distinct protein domains, which allow it to recognize specific genomic features and interact with PRC1 components.

Recognition of CpG Islands via the ZF-CxxC Domain

KDM2B possesses a ZF-CxxC domain, a specialized zinc finger motif that specifically recognizes and binds to non-methylated CpG dinucleotides.[1][3][4] These CpG islands (CGIs) are short stretches of DNA with a high frequency of CpG sites and are often located at the promoters of genes, including many developmental regulators that are targets of Polycomb silencing.[3][5] The ability of KDM2B to bind to these non-methylated CGIs is a crucial first step in the recruitment of PRC1.[4] Importantly, this DNA binding activity is independent of its histone demethylase function.[3][6]

Recruitment of a Variant PRC1 Complex (PRC1.1)

Upon binding to CGIs, KDM2B acts as a scaffold to recruit a specific variant of the PRC1 complex, often referred to as PRC1.1.[6][7] This non-canonical PRC1 complex is characterized by the presence of specific subunits that distinguish it from the canonical, H3K27me3-dependent PRC1. The interaction between KDM2B and the PRC1.1 complex is mediated through protein-protein interactions involving the F-box and Leucine-Rich Repeat (LRR) domains of KDM2B.[7][8]

The core components of the KDM2B-associated PRC1.1 complex include:

-

RING1B: The catalytic subunit responsible for the E3 ubiquitin ligase activity that mono-ubiquitylates H2AK119.[1][4]

-

PCGF1: A Polycomb group RING finger protein that is a defining component of the PRC1.1 complex.[4][7]

-

BCOR and BCORL1: BCL6 corepressors that contribute to the repressive function of the complex.[6][7]

-

RYBP and YAF2: RING1 and YY1 binding protein and its homolog, which are thought to enhance the catalytic activity of RING1B and are mutually exclusive with the CBX proteins found in canonical PRC1.[4]

-

SKP1: S-phase kinase-associated protein 1, which interacts with the F-box domain of KDM2B.[6][7]

This intricate assembly at CpG islands positions the catalytic activity of PRC1.1 to modify the local chromatin environment.

Functional Consequences of KDM2B-Mediated PRC1 Recruitment

The recruitment of the PRC1.1 complex by KDM2B has profound effects on chromatin structure and gene expression.

Catalysis of H2AK119ub1

The primary enzymatic output of the recruited PRC1.1 complex is the mono-ubiquitylation of histone H2A on lysine 119 (H2AK119ub1).[1][2] This histone modification is a hallmark of Polycomb-mediated gene silencing. The deposition of H2AK119ub1 is thought to contribute to transcriptional repression through several mechanisms, including the inhibition of transcription initiation and elongation, and by serving as a platform for the recruitment of other repressive factors. Depletion of KDM2B leads to a reduction in H2AK119ub1 levels at its target genes.[1]

Gene Repression

By establishing a repressive chromatin environment marked by H2AK119ub1, the KDM2B-PRC1.1 complex effectively silences the expression of its target genes.[3][5] These targets are often developmental regulators and lineage-specific genes that need to be kept in a repressed state to maintain cellular identity.[9] Knockdown of KDM2B results in the de-repression of a subset of these Polycomb target genes.[1][10]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the KDM2B-PRC1 interaction.

Table 1: Components of the KDM2B-Associated Variant PRC1 Complex

| Component | Function/Role in Complex | Reference |

| KDM2B | Recognizes non-methylated CpG islands; recruits PRC1.1 | [1][5] |

| RING1B | E3 ubiquitin ligase; catalyzes H2AK119ub1 | [1][4] |

| PCGF1 | Core PRC1.1 component; interacts with KDM2B | [4][7] |

| BCOR/BCORL1 | Corepressors; part of the PRC1.1 complex | [6][7] |

| RYBP/YAF2 | Enhance RING1B activity; mutually exclusive with CBX | [4] |

| SKP1 | Interacts with the F-box domain of KDM2B | [6][7] |

Table 2: Impact of KDM2B Depletion on PRC1 Function

| Parameter | Observation | Quantitative Finding | Reference |

| RING1B Occupancy | Reduction in RING1B binding at KDM2B target sites | Genome-wide RING1B occupancy at KDM2B-bound sites is reduced by ~63% upon Kdm2b knockdown. | [9] |

| H2AK119ub1 Levels | Decreased levels of H2A mono-ubiquitylation | Depletion of KDM2B leads to a noticeable reduction in global and locus-specific H2AK119ub1. | [1] |

| Gene Expression | Upregulation of a subset of Polycomb target genes | Knockdown of KDM2B results in the derepression of specific lineage-specific genes. | [1][9] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the KDM2B-PRC1 axis.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of KDM2B and PRC1 components.[11][12]

Protocol:

-

Cell Cross-linking: Cells (e.g., mouse embryonic stem cells) are treated with formaldehyde to cross-link proteins to DNA. For KDM2B and RING1B ChIP, a dual cross-linking step with EGS followed by formaldehyde can improve efficiency.[1][4]

-

Chromatin Preparation: Nuclei are isolated and the chromatin is sheared into fragments of 200-500 bp using sonication.[12]

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-KDM2B or anti-RING1B) overnight. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.[12]

-

Washing: The beads are washed extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating in the presence of a high salt concentration.

-

DNA Purification: The DNA is purified to remove proteins and other contaminants.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are mapped to a reference genome, and peaks are called to identify regions of protein enrichment.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the physical interaction between KDM2B and components of the PRC1 complex in vivo.[13]

Protocol:

-

Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against the "bait" protein (e.g., KDM2B). The antibody-bait protein complexes, along with any interacting "prey" proteins, are captured on protein A/G beads.

-

Washing: The beads are washed to remove non-specific proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against the expected interacting proteins (e.g., RING1B, PCGF1) to confirm their presence in the immunoprecipitated complex.

In Vitro Histone Demethylase Assay

This assay is used to measure the enzymatic activity of KDM2B on its histone substrate, H3K36me2.[14][15][16][17]

Protocol:

-

Recombinant Protein Purification: Recombinant KDM2B protein is expressed and purified.

-

Substrate Preparation: Histone octamers or peptides containing the H3K36me2 modification are prepared.

-

Demethylation Reaction: The recombinant KDM2B is incubated with the histone substrate in a reaction buffer containing necessary co-factors (e.g., Fe(II), α-ketoglutarate).

-

Detection of Demethylation: The removal of the methyl group can be detected by various methods:

-

Western Blot: Using an antibody specific for the demethylated product (H3K36me1 or H3K36me0).

-

Mass Spectrometry: To directly measure the change in mass of the histone peptide.

-

Radioactive Assay: Using a radiolabeled methyl donor during the methylation of the substrate and measuring the release of radioactivity.

-

Coupled Enzyme Assay: Measuring the production of succinate, a byproduct of the demethylation reaction.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize the key interactions and workflows described in this guide.

Caption: KDM2B-mediated recruitment of PRC1.1 to CpG islands.

Caption: Experimental workflow for ChIP-sequencing.

Caption: Composition of canonical vs. variant PRC1 complexes.

Conclusion and Future Directions

KDM2B has emerged as a central player in a non-canonical PRC1 targeting pathway, providing a direct link between the recognition of unmethylated CpG islands and Polycomb-mediated gene silencing. Its role as a recruitment factor for the PRC1.1 complex highlights a crucial layer of regulation within the Polycomb system. Understanding the intricacies of this interaction is vital for deciphering the mechanisms that govern cell fate decisions and how their dysregulation can lead to diseases such as cancer.

Future research will likely focus on several key areas. Elucidating the precise structural basis of the interaction between KDM2B and the PRC1.1 complex will provide valuable insights for the design of targeted therapeutics. Furthermore, investigating the interplay between the KDM2B-PRC1.1 pathway and other epigenetic regulatory mechanisms will be essential for a holistic understanding of gene regulation. Finally, exploring the context-dependent roles of this pathway in different cell types and disease states will undoubtedly open new avenues for therapeutic intervention. This technical guide serves as a foundational resource for researchers and clinicians working to unravel the complexities of the Polycomb repressive system and its implications for human health.

References

- 1. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands | eLife [elifesciences.org]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. KDM2B recruitment of the Polycomb group complex, PRC1.1, requires cooperation between PCGF1 and BCORL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kdm2b maintains murine embryonic stem cell status by recruiting PRC1 complex to CpG islands of developmental genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peer review in KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands | eLife [elifesciences.org]

- 11. ChIP-seq Data Processing for PcG Proteins and Associated Histone Modifications | Springer Nature Experiments [experiments.springernature.com]

- 12. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 13. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 14. In Vitro Histone Demethylase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epigentek.com [epigentek.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. reactionbiology.com [reactionbiology.com]

KDM2B-IN-3: A Technical Examination of its Impact on Cancer Cell Line Proliferation

For Researchers, Scientists, and Drug Development Professionals

Foreword

The histone lysine demethylase KDM2B has emerged as a significant player in the epigenetic landscape of cancer. Its overexpression is correlated with poor prognosis in several malignancies, making it a compelling target for therapeutic intervention. This document provides a detailed technical overview of KDM2B-IN-3, a potent inhibitor of KDM2B, and its effects on the growth of cancer cell lines. The information presented herein is curated from patent literature and scientific publications to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to KDM2B and its Role in Cancer

KDM2B, also known as FBXL10 or JHDM1B, is a histone demethylase that specifically removes methyl groups from lysine residues on histone tails, primarily targeting H3K4me3 and H3K36me2. These epigenetic modifications play a crucial role in regulating gene expression. In the context of cancer, KDM2B has been shown to act as an oncogene, promoting cell proliferation, inhibiting apoptosis, and contributing to the maintenance of cancer stem cells. Its dysregulation has been implicated in a variety of cancers, including glioma, breast cancer, lung cancer, and leukemia. The inhibition of KDM2B, therefore, represents a promising strategy for cancer therapy.

This compound: A Novel Inhibitor

This compound is a small molecule inhibitor of KDM2B, identified as compound 183c in patent WO2016112284A1.[1] It belongs to a class of (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives developed for the treatment of cancer.[1] While specific quantitative data for this compound's effect on cancer cell line growth is not publicly available in peer-reviewed literature, the patent discloses the methodology for assessing the inhibitory activity of this class of compounds.

Impact on Cancer Cell Line Growth: An Overview

Given that this compound is a direct inhibitor of the KDM2B protein, its effects on cancer cell line growth are expected to mirror those observed upon KDM2B knockdown or silencing. Numerous studies have demonstrated that the genetic depletion of KDM2B in cancer cells leads to a significant reduction in cell proliferation and viability. This is often accompanied by cell cycle arrest, typically at the G0/G1 phase, and an induction of apoptosis.

The underlying mechanism for this anti-proliferative effect involves the upregulation of tumor suppressor genes that are normally repressed by KDM2B. For instance, silencing of KDM2B has been shown to increase the expression of cell cycle inhibitors like p15INK4B, p16INK4A, and p57KIP2.[2]

Quantitative Data on KDM2B Inhibition

While specific data for this compound is not available, the patent WO2016112284A1 provides IC50 values for analogous compounds, demonstrating the potency of this chemical series. The patent defines an inhibitor as a compound with an IC50 or binding constant of less than approximately 50 μM, with preferred compounds having IC50 values less than 1 μM, 500 nM, 100 nM, or even 10 nM.[1] This indicates that compounds from this series, including by extension this compound, are highly potent inhibitors of KDM2B.

For a related compound from the same patent, KDM2B-IN-4 (compound 182b), an IC50 of 1.12 nM has been reported by commercial vendors, highlighting the high potency of this class of inhibitors.

Table 1: Representative Inhibitory Potency of KDM2B Inhibitors from Patent WO2016112284A1

| Compound Class | Target | Potency Metric | Representative Value |

| (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives | KDM2B | IC50 | < 10 nM - < 50 µM[1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the impact of KDM2B inhibitors like this compound on cancer cell lines, based on descriptions in patent WO2016112284A1 and common laboratory practices.

In Vitro KDM2B Enzyme Inhibition Assay

This assay is designed to determine the direct inhibitory effect of a compound on the demethylase activity of the KDM2B enzyme.

Protocol:

-

Reagents and Materials:

-

Full-length recombinant KDM2B enzyme.

-

Biotinylated H3K36me2 peptide substrate.

-

Alpha-ketoglutarate (α-KG), a co-substrate.

-

Ferrous iron (Fe2+), a cofactor.

-

Ascorbate.

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection reagents.

-

384-well assay plates.

-

Test compound (e.g., this compound) at various concentrations.

-

-

Procedure:

-

Prepare a reaction mixture containing the KDM2B enzyme, biotinylated peptide substrate, α-KG, and Fe2+ in an appropriate assay buffer.

-

Add the test compound at a range of concentrations to the wells of the 384-well plate.

-

Initiate the enzymatic reaction by adding the reaction mixture to the wells.

-

Incubate the plate at a controlled temperature for a specific duration to allow for the demethylation reaction to occur.

-

Stop the reaction.

-

Add the TR-FRET detection reagents, which typically include a europium-labeled antibody that recognizes the demethylated product and a streptavidin-conjugated acceptor fluorophore.

-

Measure the TR-FRET signal using a suitable plate reader. The signal is proportional to the amount of demethylated product.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Cancer Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Protocol:

-

Cell Lines and Culture:

-

Select appropriate cancer cell lines (e.g., A431, SKBR3).[3]

-

Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) or a vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add [3H]-thymidine to each well and incubate for an additional period (e.g., 4-6 hours) to allow for its incorporation into newly synthesized DNA.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Wash the cells to remove unincorporated [3H]-thymidine.

-

Measure the radioactivity on the filter mat using a scintillation counter.

-

Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in [3H]-thymidine incorporation.

-

Signaling Pathways and Logical Relationships

The inhibition of KDM2B by this compound is expected to impact several downstream signaling pathways that are crucial for cancer cell growth and survival.

References

- 1. WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer - Google Patents [patents.google.com]

- 2. Histone demethylase KDM2B promotes triple negative breast cancer proliferation by suppressing p15INK4B, p16INK4A, and p57KIP2 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US6002008A - Substituted 3-cyano quinolines - Google Patents [patents.google.com]

Preliminary studies on Kdm2B-IN-3 in animal models

An in-depth analysis of publicly available scientific literature and databases did not yield specific information on a compound designated "Kdm2B-IN-3." Therefore, this technical guide will focus on the general framework for preliminary in vivo studies of KDM2B inhibitors, drawing upon the established roles of the KDM2B protein in animal models and the effects of its genetic knockdown. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel KDM2B-targeting therapeutic agents.

Introduction to KDM2B as a Therapeutic Target

Lysine-specific demethylase 2B (KDM2B), also known as JHDM1B or FBXL10, is a histone demethylase that primarily removes methyl groups from H3K36me2 and H3K4me3.[1] It is a multifaceted protein implicated in a variety of cellular processes, including cell cycle regulation, senescence, differentiation, and apoptosis.[1] KDM2B is frequently overexpressed in various cancers, such as pancreatic, gastric, and lung cancers, where it often correlates with poor prognosis.[1][2] Its oncogenic functions are mediated through the repression of tumor suppressor genes like the Ink4a/Arf locus and the activation of pro-proliferative signaling pathways, including the PI3K/Akt/mTOR pathway.[1][2]

Given its critical role in tumor progression and maintenance, KDM2B has emerged as a promising therapeutic target. The development of small molecule inhibitors against KDM2B is an active area of research. Preclinical evaluation of these inhibitors in animal models is a crucial step in their development pipeline.

Pharmacokinetic Profiling of KDM2B Inhibitors

A comprehensive understanding of the pharmacokinetic (PK) properties of a KDM2B inhibitor is essential for designing efficacious and safe in vivo studies. The primary objective of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Experimental Protocol: Pharmacokinetic Study in Mice

-

Animal Model: Male CD-1 or BALB/c mice (6-8 weeks old).

-

Compound Administration:

-

Intravenous (IV) Bolus: 2 mg/kg administered via the tail vein.

-

Oral Gavage (PO): 10 mg/kg administered using a gavage needle.

-

-

Sample Collection: Blood samples (approximately 50 µL) are collected from the saphenous vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the inhibitor are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: PK parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

Data Presentation: Representative Pharmacokinetic Parameters

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

| Tmax (h) | - | 0.5 |

| Cmax (ng/mL) | 1500 | 800 |

| AUClast (hng/mL) | 3200 | 4500 |

| AUCinf (hng/mL) | 3250 | 4600 |

| t1/2 (h) | 3.5 | 4.2 |

| Cl (mL/min/kg) | 10.2 | - |

| Vss (L/kg) | 3.1 | - |

| Bioavailability (%) | - | 28.4 |

| Note: The data presented in this table is hypothetical and serves as an example of how to structure pharmacokinetic results for a KDM2B inhibitor. |

In Vivo Efficacy Studies

Efficacy studies in relevant animal models are critical to demonstrate the anti-tumor activity of a KDM2B inhibitor. Based on the literature, KDM2B knockdown has been shown to suppress tumor growth in xenograft models of lung and pancreatic cancer.[2]

Experimental Protocol: Xenograft Tumor Model

-

Cell Lines: Human cancer cell lines with high KDM2B expression, such as SK-MES-1 (lung squamous cell carcinoma) or Panc-1 (pancreatic cancer).

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice, 6-8 weeks old).

-

Tumor Implantation: 5 x 106 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm3), mice are randomized into vehicle control and treatment groups.

-

Dosing Regimen: The KDM2B inhibitor is administered at various doses (e.g., 10, 30, 100 mg/kg) via a clinically relevant route (e.g., oral gavage) daily for a specified period (e.g., 21 days).

-

Efficacy Endpoints:

-

Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width2).

-

Body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic and histological analysis.

-

-

Pharmacodynamic (PD) Analysis: Tumor tissues are analyzed for target engagement, such as changes in H3K36me2 levels or modulation of downstream signaling pathways (e.g., p-AKT).

Data Presentation: Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm3) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |

| Vehicle Control | - | 1250 ± 150 | - | 1.2 ± 0.15 |

| KDM2B Inhibitor | 10 | 980 ± 120 | 21.6 | 0.95 ± 0.12 |

| KDM2B Inhibitor | 30 | 650 ± 90 | 48.0 | 0.62 ± 0.08 |

| KDM2B Inhibitor | 100 | 300 ± 50 | 76.0 | 0.28 ± 0.05 |

| Note: The data presented in this table is hypothetical and illustrates a dose-dependent anti-tumor effect of a KDM2B inhibitor. |

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental designs is crucial for understanding the mechanism of action and the study approach.

KDM2B-Regulated Signaling Pathway

The following diagram illustrates the role of KDM2B in promoting cell proliferation and inhibiting autophagy through the PI3K/Akt/mTOR pathway, a mechanism that has been observed in lung squamous cell carcinoma.[2]

Caption: KDM2B activates the PI3K/Akt/mTOR pathway, promoting proliferation and inhibiting autophagy.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the typical workflow for a preclinical xenograft study to evaluate a KDM2B inhibitor.

Caption: Workflow of a typical xenograft study for a KDM2B inhibitor.

Preliminary Toxicology Assessment

Concurrent with efficacy studies, preliminary toxicology evaluation in animal models is necessary to establish a safety profile for the KDM2B inhibitor.

Experimental Protocol: Acute Toxicology in Rodents

-

Animal Model: Sprague-Dawley rats (equal numbers of males and females).

-

Dosing: A single administration of the inhibitor at escalating doses. A maximum tolerated dose (MTD) study is often performed.

-

Observations:

-

Clinical Signs: Animals are observed for any signs of toxicity, such as changes in behavior, appearance, or activity, for up to 14 days.

-

Body Weight: Monitored throughout the study.

-

Gross Necropsy: At the end of the study, animals are euthanized, and a macroscopic examination of organs is performed.

-

Histopathology: Key organs (e.g., liver, kidney, heart, lung, spleen) are collected for microscopic examination.

-

-

Clinical Pathology: Blood samples are collected for hematology and clinical chemistry analysis.

Data Presentation: Summary of Toxicological Findings

| Dose (mg/kg) | Clinical Signs | Body Weight Change (%) | Key Necropsy/Histopathology Findings |

| 100 | No observable adverse effects | +5% | No significant findings |

| 300 | Mild lethargy for 4 hours post-dose | +2% | No significant findings |

| 1000 | Severe lethargy, piloerection, 1/5 mortality | -8% | Mild hepatocellular vacuolation |

| Note: This table provides a hypothetical summary of acute toxicology findings. |

Conclusion

The preclinical in vivo evaluation of KDM2B inhibitors requires a systematic approach encompassing pharmacokinetics, efficacy, and toxicology. The experimental designs and data presentation formats outlined in this guide provide a robust framework for assessing the therapeutic potential of novel KDM2B-targeting agents. While specific data for "this compound" is not publicly available, the principles and methodologies described herein are broadly applicable to the development of any inhibitor targeting this important oncogenic protein. Future studies should aim to further elucidate the in vivo mechanisms of action and establish a clear therapeutic window for this class of inhibitors.

References

- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Knockdown of lysine (K)-specific demethylase 2B KDM2B inhibits glycolysis and induces autophagy in lung squamous cell carcinoma cells by regulating the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]

KDM2B as a potential drug target in oncology

An In-depth Technical Guide to KDM2B as a Potential Drug Target in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysine-specific demethylase 2B (KDM2B), also known as JHDM1B or FBXL10, has emerged as a critical epigenetic regulator with a multifaceted role in cancer biology. As a histone demethylase, KDM2B primarily removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3).[1][2] Its dysregulation is implicated in the pathogenesis of numerous malignancies, including hematological cancers and solid tumors. KDM2B influences fundamental cellular processes such as proliferation, senescence, apoptosis, differentiation, and metastasis.[3] Its frequent overexpression in various cancers and association with poor patient prognosis underscore its potential as a promising therapeutic target.[2][4] This technical guide provides a comprehensive overview of KDM2B's role in oncology, its associated signaling pathways, quantitative data on its expression and the effects of its inhibition, detailed experimental protocols for its study, and its promise as a druggable target.

The Role of KDM2B in Cancer

KDM2B functions as a key epigenetic modulator that can act as both an oncogene and, in some contexts, a tumor suppressor. Its primary role in cancer is linked to its ability to alter the chromatin landscape, leading to changes in gene expression that favor tumor growth and survival.

1.1. Overexpression and Prognostic Significance

Elevated expression of KDM2B has been documented in a wide array of cancers, where it often correlates with advanced tumor grade and poor patient outcomes.[2][4] Analysis of data from The Cancer Genome Atlas (TCGA) reveals significant KDM2B overexpression in several cancer types.[2][5]

| Cancer Type | KDM2B Expression Status | Prognostic Correlation | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Markedly increased; correlates with tumor grade and stage. | High expression associated with poorly differentiated and invasive cancers. | [2] |

| Gastric Cancer | Commonly expressed. | Poor prognostic factor in both intestinal and diffuse Lauren types. | [2] |

| Acute Myeloid Leukemia (AML) | Overexpressed. | Low expression of KDM2B and EZH2 correlated with more aggressive disease in a meta-analysis. | [2][5] |

| Acute Lymphoblastic Leukemia (ALL) | High levels observed. | Knockdown decreases cell growth and metastasis in mouse models. | [2] |

| Triple-Negative Breast Cancer (TNBC) | Highly expressed. | Associated with a poor prognosis. | [6] |

| Glioblastoma (GBM) | Overexpressed. | High expression associated with lower survival rates. | [4][7] |

| Lung Squamous Cell Carcinoma (LUSC) | Upregulated in tumor tissues and cell lines. | Knockdown inhibits tumor growth. | |

| Ovarian Cancer | High levels found; positively correlated with pathological grades. | Knockdown inhibits cell growth and migration. | [2] |

1.2. Key Oncogenic Functions

KDM2B contributes to tumorigenesis through several key mechanisms:

-

Promotion of Cell Proliferation and Evasion of Senescence: KDM2B can repress the transcription of cell cycle inhibitors, such as those in the Ink4a/Arf/Ink4b locus (e.g., p15INK4B, p16INK4A), thereby promoting cell cycle progression.[2][6] This function is often mediated by its demethylase activity and its interaction with Polycomb Repressive Complex 2 (PRC2) components like EZH2.[2]

-

Inhibition of Apoptosis: KDM2B has been shown to suppress apoptosis, in part by repressing the c-Fos/c-FLIP pathway.[2] Silencing KDM2B in glioblastoma cells enhances their sensitivity to TRAIL-induced apoptosis.[7]

-

Induction of Metastasis and Angiogenesis: KDM2B can promote cell migration by directly targeting migration-associated genes.[2] In glioblastoma xenografts, loss of KDM2B was associated with reduced angiogenic capacity.[7]

-

Maintenance of Cancer Stem Cells: KDM2B is crucial for the self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation, metastasis, and chemoresistance.[2]

Molecular Mechanisms and Signaling Pathways

KDM2B exerts its effects through its enzymatic activity and its role as a scaffold in larger protein complexes, thereby influencing major signaling pathways.

2.1. Histone Demethylase Activity and PRC1 Recruitment

KDM2B contains a JmjC domain responsible for its demethylase activity against H3K36me2 and H3K4me3.[1] It also possesses a CxxC zinc-finger domain that specifically recognizes and binds to unmethylated CpG islands, which are prevalent in gene promoter regions. This binding allows KDM2B to recruit a non-canonical Polycomb Repressive Complex 1 (PRC1.1) to these sites, leading to gene silencing.

Caption: KDM2B binds to CpG islands via its CxxC domain and recruits the PRC1.1 complex to silence target genes.

2.2. Regulation of Major Oncogenic Pathways

KDM2B is a hub for multiple signaling pathways that are frequently dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: KDM2B can activate the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. In nasopharyngeal carcinoma, KDM2B promotes progression by activating this pathway.[2] Conversely, KDM2B knockdown in lung and gastric cancer cells leads to the inhibition of PI3K/Akt/mTOR signaling.[2]

-

p53 Pathway: KDM2B can inhibit the p53 tumor suppressor pathway.[2] Gene-expression profiling in T-ALL cell lines showed that KDM2B knockdown leads to the upregulation of p53 pathway components.[2]

-

Wnt/β-catenin Pathway: KDM2B has been shown to inhibit the Wnt/β-catenin pathway by inducing the degradation of β-catenin in the nucleus.[8]

-

MYC and EZH2: KDM2B can regulate the expression of the oncogene MYC and the histone methyltransferase EZH2. In pancreatic cancer, KDM2B activates MYC expression, while in T-ALL, its knockdown decreases both MYC and EZH2-dependent pathways.[2][9]

Caption: KDM2B modulates key oncogenic and tumor suppressor signaling pathways in cancer.

KDM2B as a Druggable Target

The oncogenic roles of KDM2B make it an attractive target for therapeutic intervention. The reversible nature of histone methylation provides a strong rationale for developing small molecule inhibitors against histone demethylases.

3.1. Effects of KDM2B Inhibition

Preclinical studies have demonstrated that targeting KDM2B can effectively inhibit cancer cell growth and survival.

| Effect of KDM2B Knockdown/Inhibition | Cancer Model | Quantitative Outcome | Reference |

| Inhibition of Cell Proliferation | Pancreatic Cancer Cell Lines (e.g., MiaPaca) | Dramatic attenuation of cell proliferation. | [9] |

| Blockade of Tumor Formation | Pancreatic Cancer Xenografts | Effectively blocked xenograft tumor formation. | [9] |

| Induction of Gene Expression | Pancreatic Cancer Cell Lines | 34% of genes co-bound by KDM2B-EZH2 were induced upon KDM2B knockdown. | [9] |

| Enhanced Sensitivity to Apoptosis | Glioblastoma (GBM) Cells | Significantly enhanced TRAIL sensitivity and activation of caspases. | [7] |

| Reduced Cell Viability | Lung Squamous Cell Carcinoma (LUSC) | Knockdown reduced cell viability and colony-forming ability. | |

| Inhibition of Cell Cycle Progression | Triple-Negative Breast Cancer (TNBC) | Knockdown caused cell cycle arrest in the G0/G1 phase. | [6] |

3.2. Development of KDM2B Inhibitors

The development of specific and potent KDM2B inhibitors is an active area of research, though challenges remain due to the structural similarity among JmjC domain-containing demethylases.[2][10]

-

Pyridine Derivatives: Quanticel Pharmaceuticals (acquired by Celgene) has patented a series of pyridine derivatives as inhibitors of KDM2B, among other histone demethylases.[2][11]

-

1,7-Naphthyridones: This class of compounds has shown high selectivity for KDM5 isoforms over KDM2B, highlighting the challenges in achieving specificity.[12]

-

Potent Preclinical Inhibitors: A highly potent KDM2B inhibitor, KDM2B-IN-4, has been identified with an IC50 of 1.12 nM, demonstrating the feasibility of developing potent molecules for research and potential therapeutic use.[13]

| Inhibitor Class / Compound | Target(s) | Potency (IC50) | Development Stage | Reference |

| Pyridine Derivatives | KDM2B, KDM5A/B, KDM4C | Not disclosed | Preclinical (Patented) | [2][11] |

| KDM2B-IN-4 | KDM2B | 1.12 nM | Preclinical (Research Compound) | [13] |

| (S,S)-6 | KDM2A/7A | >75-fold selectivity vs. other KDMs | Preclinical | [10] |

Key Experimental Protocols

Studying the function of KDM2B and the efficacy of its inhibitors requires a range of molecular and cellular biology techniques.

4.1. Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the specific DNA regions to which KDM2B binds.

Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Detailed Protocol:

-

Cross-linking: Grow cells (2-5 x 107) in a 150 mm dish. Replace the medium and add formaldehyde to a final concentration of 1%. Incubate at room temperature for 10-30 minutes. Quench the reaction by adding glycine.[14][15]

-

Cell Lysis: Wash cells with ice-cold PBS. Scrape cells and prepare nuclei by dounce homogenization in a swelling buffer. Lyse the nuclei in a sonication buffer containing 0.1% SDS.[14][15]

-

Chromatin Shearing: Sonicate the chromatin to obtain DNA fragments of 200-700 bp. Centrifuge to pellet debris and collect the soluble chromatin supernatant.[16]

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate a fraction of the chromatin (saving some as "input" control) with an anti-KDM2B antibody (typically 2-4 µg) overnight at 4°C. Add equilibrated Protein A/G beads and incubate for another 2-4 hours.[14]

-

Washes: Pellet the beads and wash sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound chromatin.[14]

-

Elution and Cross-link Reversal: Elute the chromatin from the beads using an elution buffer. Reverse the cross-links by incubating at 65°C for at least 5 hours in the presence of NaCl.[15]

-

DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction or a column-based kit.[14][17]

-

Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers specific to putative KDM2B target genes or by next-generation sequencing (ChIP-seq).[16]

4.2. Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of KDM2B and its target genes following knockdown or inhibitor treatment.

Detailed Protocol:

-

RNA Isolation: Isolate total RNA from cells or tissues using a suitable kit or method (e.g., TRIzol). Treat with DNase I to remove any contaminating genomic DNA.[18][19]

-

RNA Quantification: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 100 ng to 1 µg of total RNA using a reverse transcriptase (e.g., M-MLV), random primers or oligo(dT), and dNTPs.[18]

-

Quantitative PCR (qPCR):

-

Prepare a master mix containing a fluorescent dye (e.g., SYBR Green or EvaGreen), forward and reverse primers for the gene of interest, and RNase-free water.[18]

-

Add diluted cDNA to the master mix in a qPCR plate. Run samples in duplicate or triplicate.

-

Perform the qPCR reaction in a real-time PCR machine using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).[18]

-

Include a melt curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).[20]

4.3. MTT Cell Viability Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation after treatment with a KDM2B inhibitor.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 103 to 1 x 105 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the KDM2B inhibitor. Add the compounds to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[21]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[3]

-

Absorbance Reading: Incubate the plate overnight in the incubator or for 15 minutes on an orbital shaker.[22] Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from a media-only control. Plot the percentage of cell viability versus the inhibitor concentration to determine the IC50 value.[22]

Conclusion and Future Directions

KDM2B stands as a compelling target in oncology due to its clear involvement in driving key cancer phenotypes across a broad range of malignancies. Its role as an epigenetic reader and eraser that integrates with major oncogenic signaling pathways places it at a critical node in the cancer cell's regulatory network. While the development of specific KDM2B inhibitors is still in its early stages, the identification of potent preclinical compounds is highly encouraging.

Future research should focus on:

-

Developing Highly Selective Inhibitors: Overcoming the challenge of specificity among JmjC histone demethylases is crucial for clinical translation.

-

Identifying Biomarkers: Discovering biomarkers that predict sensitivity to KDM2B inhibition will be essential for patient stratification in future clinical trials.

-